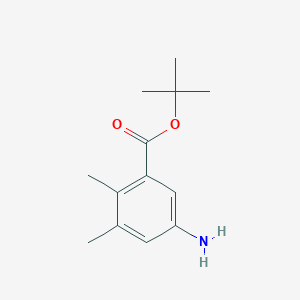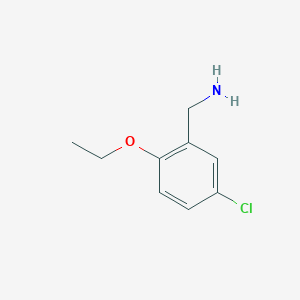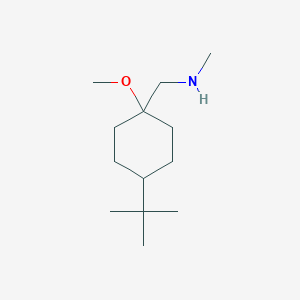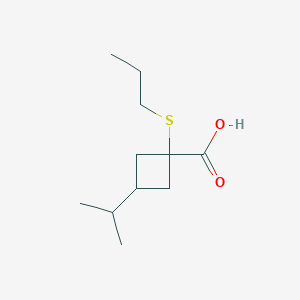
3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H20O2S and a molecular weight of 216.34 g/mol . This compound features a cyclobutane ring substituted with an isopropyl group, a propylthio group, and a carboxylic acid group. It is used in various chemical and industrial applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, treatment of a suitable precursor with lithium diisopropylamide (LDA) can initiate an intramolecular cyclization via carbanion-mediated ring opening of an epoxide, followed by silylation to afford the cyclobutane ring .
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis, where the compound is manufactured in large quantities to meet specific requirements. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The propylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthio group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols.
Aplicaciones Científicas De Investigación
3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s functional groups, such as the carboxylic acid and propylthio groups, allow it to participate in various chemical reactions and interactions. These interactions can affect biological pathways and processes, making the compound useful in research and development.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Isopropyl-1-(methylthio)cyclobutane-1-carboxylic acid
- 3-Isopropyl-1-(ethylthio)cyclobutane-1-carboxylic acid
- 3-Isopropyl-1-(butylthio)cyclobutane-1-carboxylic acid
Uniqueness
3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring. The presence of the isopropyl and propylthio groups, along with the carboxylic acid functionality, gives it distinct chemical and physical properties compared to similar compounds .
Propiedades
Fórmula molecular |
C11H20O2S |
|---|---|
Peso molecular |
216.34 g/mol |
Nombre IUPAC |
3-propan-2-yl-1-propylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2S/c1-4-5-14-11(10(12)13)6-9(7-11)8(2)3/h8-9H,4-7H2,1-3H3,(H,12,13) |
Clave InChI |
IKUWLXXAGYXJEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1(CC(C1)C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



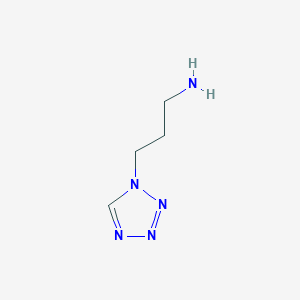
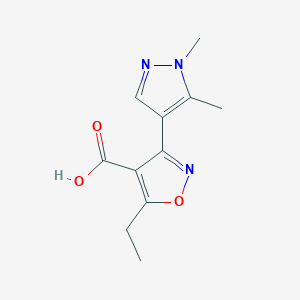
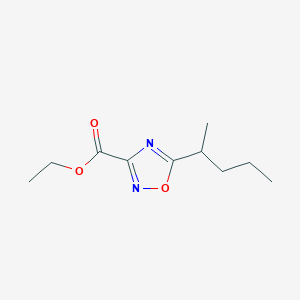
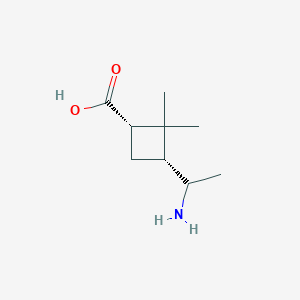
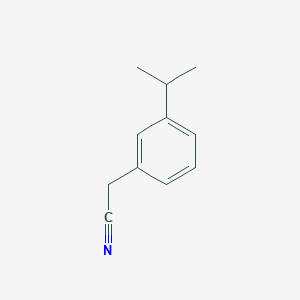
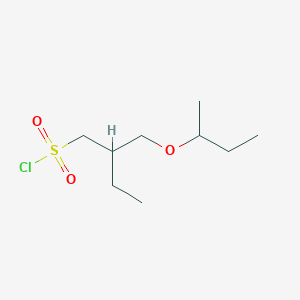
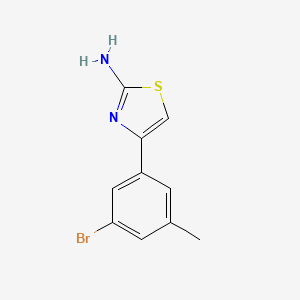

![1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)

